5-chloro-1H-1,2,3-triazole-4-carbonyl azide
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Overview
Description
5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a chloro group at the 5-position and a carbonyl azide group at the 4-position of the triazole ring
Mechanism of Action
Target of Action
It is known that triazole derivatives, in general, have a broad range of pharmacological applications . They can interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Triazole derivatives are known to exhibit their effects through various mechanisms, depending on their specific structure and the biological target they interact with . For instance, some triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Biochemical Pathways
Triazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-1,2,3-triazole-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles and other heterocycles.
Decomposition Reactions: The azide group can decompose to release nitrogen gas, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Cycloaddition Partners: Alkynes and alkenes for cycloaddition reactions.
Decomposition Catalysts: Heat or light to induce azide decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Cycloaddition Products: Various triazole derivatives.
Decomposition Products: Reactive intermediates and nitrogen gas.
Scientific Research Applications
5-chloro-1H-1,2,3-triazole-4-carbonyl azide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-1,2,3-triazole-4-carboxylic acid
- 5-chloro-1H-1,2,3-triazole-4-carbonyl chloride
- 1,2,3-triazole-4-carbonyl azide
Uniqueness
5-chloro-1H-1,2,3-triazole-4-carbonyl azide is unique due to the presence of both a chloro group and a carbonyl azide group on the triazole ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-chloro-2H-triazole-4-carbonyl azide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAEMUPIARSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)C(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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